Procion Yellow
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Overview
Description
Procion Yellow is a reactive dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. The dye is known for its bright yellow color and excellent fastness properties, making it a popular choice for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procion Yellow is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary starting materials include aromatic amines and phenols. The diazotization reaction involves the conversion of an aromatic amine to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with a phenol or an aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions: Procion Yellow undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite or zinc dust.
Substitution: The dye can undergo nucleophilic substitution reactions, where the reactive groups in the dye molecule react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Reduced forms of the dye, often leading to color changes.
Substitution: Substituted derivatives with modified functional groups
Scientific Research Applications
Procion Yellow has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in intracellular staining techniques to study neuronal geometry and connectivity.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in textile dyeing, wastewater treatment, and as a tracer in environmental studies
Mechanism of Action
The mechanism of action of Procion Yellow involves the formation of covalent bonds with the substrate. The reactive groups in the dye molecule react with functional groups such as hydroxyl or amino groups in the substrate, forming stable covalent bonds. This covalent bonding ensures the dye’s excellent fastness properties and resistance to washing and light .
Comparison with Similar Compounds
- Procion Brilliant Red 2B
- Procion Blue 3G
- Procion Navy H-exl
- Procion Crimson H-exl
Comparison: Procion Yellow is unique due to its bright yellow color and specific reactive groups that allow it to form strong covalent bonds with cellulosic fibers. Compared to other Procion dyes, it offers excellent fastness properties and is particularly suitable for dyeing light-colored fabrics. Its chemical structure and reactivity make it distinct from other azo dyes, providing unique advantages in various applications .
Properties
CAS No. |
12226-45-8 |
---|---|
Molecular Formula |
C20H14Cl2N6NaO6S2 |
Molecular Weight |
592.4 g/mol |
IUPAC Name |
disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14Cl2N6O6S2.Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26); |
InChI Key |
NRZHRBRLOOISIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
12226-45-8 |
Synonyms |
C.I. reactive yellow 4 reactive yellow 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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